![molecular formula C11H14N2O2 B1485247 (2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-79-4](/img/structure/B1485247.png)
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as CBMPEA, is a cyclobutylmethyl derivative of pyrazole. It is a synthetic compound that has been studied for its various properties and applications in the field of science and medicine. CBMPEA has been found to have a wide range of uses, including as a synthetic reagent in organic synthesis, as a potential therapeutic agent, and as a biochemical probe.
Scientific Research Applications
Crystallography and Structural Analysis
Researchers have investigated the stereochemical peculiarities of compounds structurally similar to "(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid" through X-ray structural analysis. These studies help in understanding the molecular geometry and potential reactivity of such compounds, which is critical in designing substances with desired chemical properties (Borisova et al., 2016).
Synthesis and Biological Activity
- The Claisen condensation reaction has been utilized to synthesize derivatives of pyrazol-4-yl propenoic acid, revealing their potential analgesic and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (Oleshchuk et al., 2019).
- Another study focused on the synthesis of pyrazoles and investigated their antimicrobial and anti-inflammatory properties. This suggests that derivatives of pyrazol-4-yl propenoic acid could play a significant role in creating new anti-inflammatory and antimicrobial medications (Farghaly et al., 2001).
Novel Compound Synthesis
- A novel protocol for synthesizing polysubstituted pyrazolo[1,5-a]pyrimidines was developed, showcasing the potential of pyrazol-4-yl propenoic acid derivatives in synthesizing complex heterocyclic structures. This contributes to the chemical toolkit available for creating compounds with potential pharmaceutical applications (Quiroga et al., 2007).
Antiviral and Immunomodulating Activity
The synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives has been explored, with some compounds showing antiviral and immunomodulating activity. This indicates the potential use of these compounds in the development of new treatments for viral infections and immune system modulation (Modzelewska-Banachiewicz et al., 2009).
properties
IUPAC Name |
(E)-3-[1-(cyclobutylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)5-4-10-6-12-13(8-10)7-9-2-1-3-9/h4-6,8-9H,1-3,7H2,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPCPBSEHYHOL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



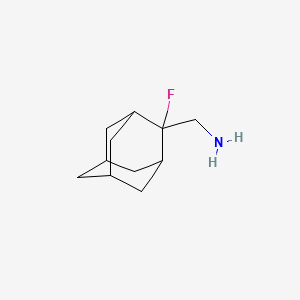

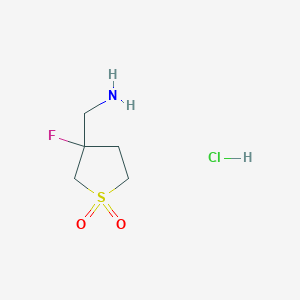
![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

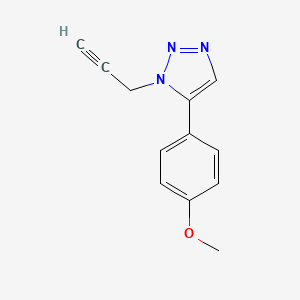
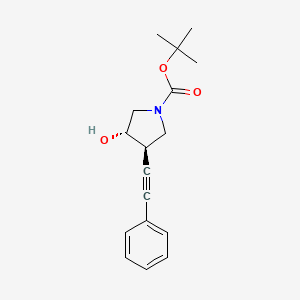
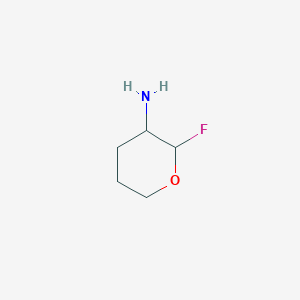
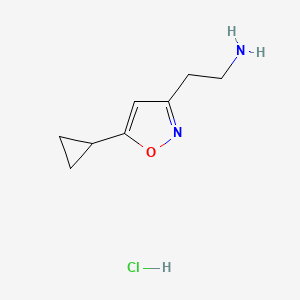
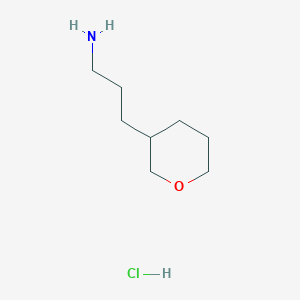

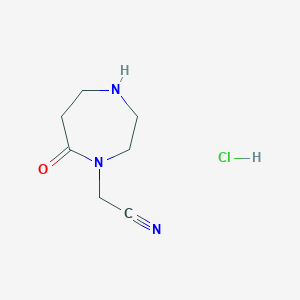
![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)